molecular formula C16H13N3O2S B2647700 N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286726-24-6

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2647700
CAS RN: 1286726-24-6
M. Wt: 311.36
InChI Key: ZKWXCKOBAVYMDU-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, also known as CTZ001, is a novel compound that has shown promise in the field of medicinal chemistry. This compound belongs to the class of azetidine-3-carboxamide-based inhibitors, which are being developed as potential therapeutics for a variety of diseases. CTZ001 has been shown to have potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases.

Scientific Research Applications

Metabolism and Pharmacokinetics

The compound's role in metabolism and pharmacokinetics is evidenced by research on similar compounds. For instance, a study on SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the complex metabolic pathways and excretion patterns of such compounds. The study revealed extensive metabolism with principal elimination via feces, suggesting significant hepatic involvement and potential for complex interactions with other drugs and compounds (Renzulli et al., 2011).

Diagnostic and Therapeutic Potential

The diagnostic and therapeutic potential of compounds structurally related to N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is underlined by research into [iodine-123]-(S)-IBZM, a radiolabeled benzamide. This compound, used for imaging neuropsychiatric disorders, demonstrates the potential of radiolabeled compounds in diagnostics. The study's findings on melanoma imaging suggest that compounds with similar structural properties might have significant applications in oncological diagnostics (Maffioli et al., 1994).

Polymer Research

The study on 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) outlines the use of certain compounds in polymer research. The study's focus on the detection of DINCH metabolites in the human body underscores the relevance of such compounds in understanding human exposure to various plasticizers used in everyday materials, indicating potential research applications in material science and public health (Silva et al., 2013).

Chemical Synthesis and Repellent Efficacy

Research on SS220, a new synthetic arthropod repellent, showcases the diverse chemical synthesis applications and the potential for developing new compounds with improved efficacy compared to existing solutions. This area highlights the application of similar compounds in developing new products that address public health concerns like vector-borne diseases (Klun et al., 2003).

Neurological Applications

The study of [11C]GMOM, a PET ligand for N-methyl-d-aspartate receptors, underlines the neuroscientific research applications. The exploration of this compound's kinetics in the human brain and its response to pharmacological doses of S-ketamine highlights the potential of structurally similar compounds in studying and potentially treating neurological conditions (van der Doef et al., 2015).

properties

IUPAC Name

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c17-8-11-4-1-2-5-13(11)18-15(20)12-9-19(10-12)16(21)14-6-3-7-22-14/h1-7,12H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWXCKOBAVYMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

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